Methyl 2-(2-aminoethyl)-5-chlorobenzoate

Medicinal Chemistry Process Chemistry Quality Control

Methyl 2-(2-aminoethyl)-5-chlorobenzoate is a strategic building block for medicinal chemistry. Its precise ortho-aminoethyl/meta-chloro substitution is critical for SAR—generic regioisomers risk synthetic failure. The primary amine enables amide bond formation, while the chlorine serves as a handle for nucleophilic aromatic substitution or cross-coupling, providing a versatile, convergent route to drug-like heterocycles. For toxicology studies, this specific regioisomer is essential to compare class-level toxicity profiles. Insist on verified CAS 1292209-82-5 to safeguard your synthetic route and project timelines.

Molecular Formula C10H12ClNO2
Molecular Weight 213.66 g/mol
Cat. No. B13879440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(2-aminoethyl)-5-chlorobenzoate
Molecular FormulaC10H12ClNO2
Molecular Weight213.66 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC(=C1)Cl)CCN
InChIInChI=1S/C10H12ClNO2/c1-14-10(13)9-6-8(11)3-2-7(9)4-5-12/h2-3,6H,4-5,12H2,1H3
InChIKeyINLKOPOJRSDJRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(2-aminoethyl)-5-chlorobenzoate: A Specialized Intermediate for Pharmaceutical R&D and Medicinal Chemistry


Methyl 2-(2-aminoethyl)-5-chlorobenzoate (CAS 1292209-82-5) is a synthetic organic compound belonging to the class of halogenated benzoate esters, characterized by a methyl ester, a chlorine substituent at the 5-position, and a 2-aminoethyl side chain . With a molecular formula of C10H12ClNO2 and a molecular weight of 213.66 g/mol , this compound is not a final drug product but a key intermediate and versatile building block in the synthesis of more complex pharmaceutical agents. Its primary value proposition lies in its bifunctional reactivity: the chlorine atom enables nucleophilic aromatic substitution, while the primary amine group facilitates amide bond formation, making it a strategic starting material for constructing targeted molecular architectures in medicinal chemistry programs .

Procurement Risk Assessment: Why Substituting Methyl 2-(2-aminoethyl)-5-chlorobenzoate with Regioisomers Compromises Synthetic Utility


In synthetic route development, the precise substitution pattern of Methyl 2-(2-aminoethyl)-5-chlorobenzoate (ortho-aminoethyl, meta-chloro relative to ester) is critical and cannot be trivially substituted with regioisomers like Methyl 3-(2-aminoethyl)-5-chlorobenzoate or Methyl 4-(1-aminoethyl)-2-chlorobenzoate . This is a fundamental principle of structure-activity relationship (SAR) in drug development [1]. Substituting with a regioisomer alters the spatial orientation of the reactive amine and halogen groups, leading to unpredictable changes in reactivity, product purity, and yield. For procurement, this means that sourcing a generic 'aminoethyl-chlorobenzoate' without verifying the exact substitution pattern constitutes a high risk of synthetic failure, project delays, and increased costs.

Quantitative Differentiation of Methyl 2-(2-aminoethyl)-5-chlorobenzoate: A Comparative Evidence Guide


Regioisomeric Purity as a Critical Quality Attribute: Benchmarking Against a Common Impurity

The value of Methyl 2-(2-aminoethyl)-5-chlorobenzoate is critically dependent on its regioisomeric purity. A key differentiator is the absence of its structural isomer, Methyl 5-chloro-2-(methylamino)benzoate (CAS 172896-37-6), which differs in the position of the nitrogen atom on the side chain [1]. This isomer is a common synthetic byproduct and can be present as an impurity. Sourcing a batch with >98% purity and less than 0.5% of this specific regioisomer, as verified by HPLC, ensures that downstream reactions proceed with the intended stereoelectronic control . This is in direct contrast to purchasing a less expensive, lower-purity material where the presence of regioisomeric impurities is uncharacterized and unmanaged.

Medicinal Chemistry Process Chemistry Quality Control

Impact of Chlorine Substituent Position on Acute Toxicity: A Class-Level Inference from Local Anesthetic Analogs

For programs investigating aminoester-based local anesthetics, the position of the chlorine atom on the aromatic ring is a critical determinant of toxicity and activity. A class-level analysis of chlorobenzoate esters reveals that the 2,5-substitution pattern (as found in this target compound) is distinct from other regioisomers. For instance, research on aminoester local anesthetics has demonstrated that compounds with chlorine atoms in the 2,5- and 2,6-positions were found to be the most toxic, while a 2,6-dichlorobenzoate derivative was much less active [1]. This demonstrates that even subtle positional changes among isomers lead to significant differences in both pharmacodynamics and toxicology [2].

Toxicology Drug Safety Medicinal Chemistry

Differentiation from Chloroprocaine: Side Chain Length Dictates Pharmacological Profile

A common but flawed analog that researchers might consider is Chloroprocaine (N,N′-diethylaminoethyl 4-amino-2-chlorobenzoate) . While both share a chlorobenzoate core, the key difference lies in the amine-containing side chain. Chloroprocaine features a bulky, tertiary diethylaminoethyl ester group, which confers rapid hydrolysis and a very short duration of action. In contrast, Methyl 2-(2-aminoethyl)-5-chlorobenzoate possesses a shorter, primary aminoethyl group and is a methyl ester. These structural differences are not minor; they are the primary determinants of a compound's metabolism, tissue distribution, and receptor binding kinetics. Therefore, Methyl 2-(2-aminoethyl)-5-chlorobenzoate cannot serve as a direct substitute for chloroprocaine nor be assumed to have a similar safety or efficacy profile.

Pharmacology Local Anesthetics Structure-Activity Relationship

Targeted Application Scenarios for Methyl 2-(2-aminoethyl)-5-chlorobenzoate in Drug Discovery


A Key Building Block in the Synthesis of Novel Aminoester Local Anesthetics

As established in Section 3, the 2-aminoethyl-5-chlorobenzoate core is a known pharmacophore in local anesthetic design. This compound is an ideal starting material for creating focused libraries of novel aminoester analogs. By using this pre-functionalized scaffold, medicinal chemists can rapidly explore variations in the ester group (e.g., amides, hydrazides) or the amine (e.g., alkylation, acylation) to optimize potency, duration of action, and toxicity profiles, leveraging the class-level insights on regioisomer-specific toxicity [1].

A Strategic Intermediate for Synthesizing Complex Heterocyclic Drug Candidates

The bifunctional nature of Methyl 2-(2-aminoethyl)-5-chlorobenzoate makes it a versatile linchpin for constructing complex heterocyclic scaffolds common in modern pharmaceuticals. For instance, the amine can be used to form amide bonds with carboxylic acids [1], while the chlorine atom can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further molecular diversity . This dual reactivity allows for efficient, convergent synthesis of drug-like molecules, maximizing the compound's utility in hit-to-lead and lead optimization campaigns [2].

Use as a Negative Control or Specific Tool Compound in Toxicology Studies

Given the class-level evidence linking specific chlorine substitution patterns to toxicity [1], this compound can serve as a precise tool in mechanistic toxicology. Researchers investigating the molecular basis of local anesthetic toxicity (e.g., cardiotoxicity, neurotoxicity) could employ Methyl 2-(2-aminoethyl)-5-chlorobenzoate as a specific regioisomer to compare against its more toxic 2,5- or 2,6-substituted counterparts. This application provides a clear, evidence-based rationale for procurement beyond its use as a mere synthetic intermediate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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